![molecular formula C13H11NaO4S B2632098 Sodium 3'-methoxy-[1,1'-biphenyl]-4-sulfonate CAS No. 1182284-42-9](/img/structure/B2632098.png)
Sodium 3'-methoxy-[1,1'-biphenyl]-4-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 3’-methoxy-[1,1’-biphenyl]-4-sulfonate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a methoxy group at the 3’ position and a sulfonate group at the 4 position on the biphenyl structure. Biphenyl derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
作用机制
Target of Action
Compounds like Sodium 3’-methoxy-[1,1’-biphenyl]-4-sulfonate often interact with various biological targets. For instance, indole derivatives, which are structurally similar, have been found to bind with high affinity to multiple receptors .
Mode of Action
The interaction of such compounds with their targets can lead to various changes. For example, indole derivatives have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Biochemical Pathways
These compounds can affect various biochemical pathways. For instance, biphenyl derivatives, which are structurally similar to Sodium 3’-methoxy-[1,1’-biphenyl]-4-sulfonate, have been found to undergo various chemical reactions such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .
Result of Action
The molecular and cellular effects of a compound’s action can vary widely depending on the specific compound and its targets. For instance, indole derivatives have shown diverse biological activities .
Action Environment
Environmental factors can influence a compound’s action, efficacy, and stability. For example, the stability of boron reagents, which are often used in reactions involving compounds like Sodium 3’-methoxy-[1,1’-biphenyl]-4-sulfonate, can be influenced by their thermal stability .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3’-methoxy-[1,1’-biphenyl]-4-sulfonate typically involves the following steps:
Formation of 3’-methoxy-[1,1’-biphenyl]-4-sulfonic acid: This can be achieved through the sulfonation of 3’-methoxy-[1,1’-biphenyl] using sulfur trioxide or chlorosulfonic acid.
Neutralization: The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Types of Reactions:
Electrophilic Substitution: The biphenyl core of Sodium 3’-methoxy-[1,1’-biphenyl]-4-sulfonate can undergo electrophilic substitution reactions, similar to benzene derivatives.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction can lead to the formation of alcohols.
Nucleophilic Substitution: The sulfonate group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents under acidic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Nucleophilic Substitution: Reagents like sodium alkoxides or amines.
Major Products:
Electrophilic Substitution: Halogenated, nitrated, or sulfonated biphenyl derivatives.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Nucleophilic Substitution: Alkoxy or amino biphenyl derivatives.
科学研究应用
Sodium 3’-methoxy-[1,1’-biphenyl]-4-sulfonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and other materials due to its stability and reactivity.
相似化合物的比较
- Sodium 4-methoxy-[1,1’-biphenyl]-4-sulfonate
- Sodium 3’-hydroxy-[1,1’-biphenyl]-4-sulfonate
- Sodium 3’-chloro-[1,1’-biphenyl]-4-sulfonate
Comparison:
- Sodium 4-methoxy-[1,1’-biphenyl]-4-sulfonate: Similar structure but with the methoxy group at the 4 position, leading to different reactivity and properties.
- Sodium 3’-hydroxy-[1,1’-biphenyl]-4-sulfonate: The hydroxy group provides different hydrogen bonding capabilities compared to the methoxy group, affecting solubility and reactivity.
- Sodium 3’-chloro-[1,1’-biphenyl]-4-sulfonate: The chloro group introduces different electronic effects, influencing the compound’s reactivity and interactions.
Sodium 3’-methoxy-[1,1’-biphenyl]-4-sulfonate stands out due to its unique combination of functional groups, providing a balance of solubility, reactivity, and stability that is valuable in various applications.
属性
IUPAC Name |
sodium;4-(3-methoxyphenyl)benzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4S.Na/c1-17-12-4-2-3-11(9-12)10-5-7-13(8-6-10)18(14,15)16;/h2-9H,1H3,(H,14,15,16);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEBSRDDRQNEKB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NaO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
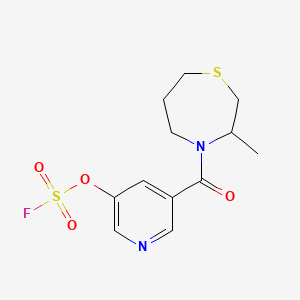
![2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2632017.png)
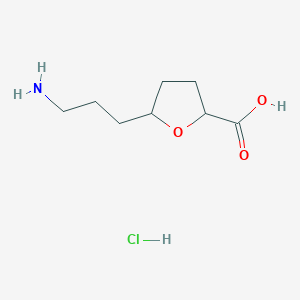
![3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid](/img/structure/B2632020.png)
![(Z)-5-((2-(ethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isobutyl-2-thioxothiazolidin-4-one](/img/structure/B2632021.png)
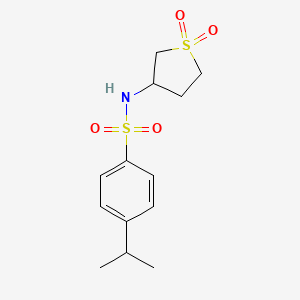
![2-chloro-N-[3-(3,5-dimethylpyrazol-1-yl)propyl]propanamide](/img/structure/B2632024.png)
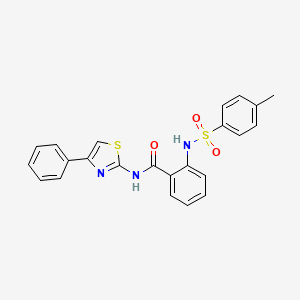
![3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}-1-(2,5-dimethylphenyl)thiourea](/img/structure/B2632031.png)
![Rac-3-[(2r,5s)-5-(trifluoromethyl)pyrrolidin-2-yl]propanoic acid hydrochloride](/img/new.no-structure.jpg)
![N-cyclohexyl-3-[1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanamide](/img/structure/B2632033.png)
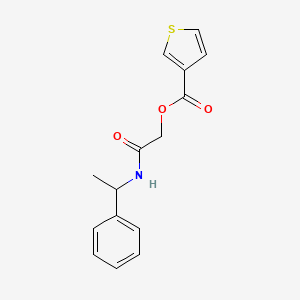
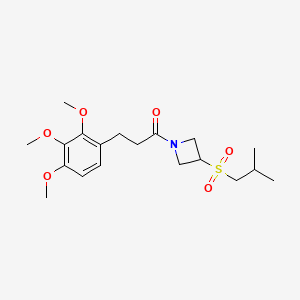
![1-methyl-2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole](/img/structure/B2632037.png)
